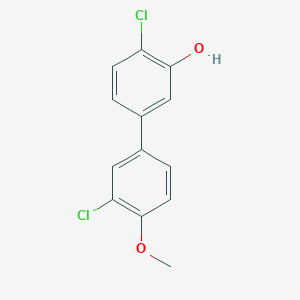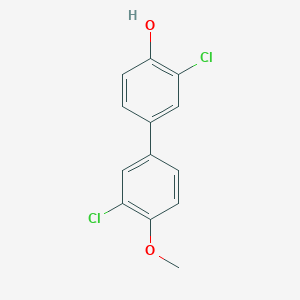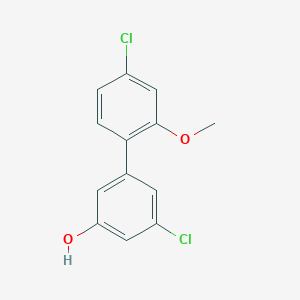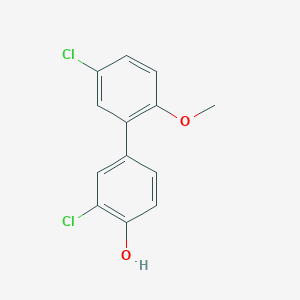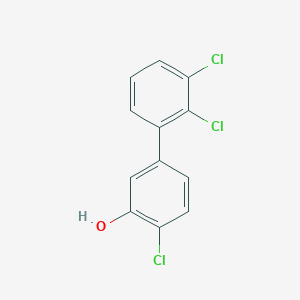
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is a chemical compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 270.51 g/mol and a melting point of 113-115 °C. It is an organochlorine compound which is stable and non-volatile. It is insoluble in water but soluble in common organic solvents such as ethanol and acetone. It is also known by its common name of trifluoromethylphenol or TFMP.
Applications De Recherche Scientifique
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. It is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Mécanisme D'action
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is an organochlorine compound which is stable and non-volatile. It is insoluble in water but soluble in common organic solvents such as ethanol and acetone. It is used as a catalyst in the synthesis of polymers and other materials. It is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is a non-toxic and non-irritant compound. It is not known to have any adverse effects on humans or animals. It is not known to interact with any enzymes or receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, in lab experiments is its stability. It is a non-volatile and non-toxic compound which is insoluble in water but soluble in common organic solvents such as ethanol and acetone. This makes it an ideal reagent for use in a variety of organic synthesis processes. However, it is important to note that this compound is not approved for use in pharmaceuticals or agrochemicals.
Orientations Futures
There are several potential future directions for the use of 3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%. It could be used as a catalyst in the synthesis of polymers and other materials. It could also be used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of other organic compounds and in the development of new drugs. Finally, it could be used as an analytical tool in the study of biochemical and physiological processes.
Méthodes De Synthèse
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 4-trifluoromethylphenol and thionyl chloride in a 1:1 molar ratio. This reaction produces 4-chloro-5-(4-trifluoromethylphenyl)phenol. The second step involves the reaction of 4-chloro-5-(4-trifluoromethylphenyl)phenol with sodium hydroxide in a 1:1 molar ratio. This reaction produces 3-chloro-5-(4-trifluoromethylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-chloro-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXYOLLZUBMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686091 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261805-86-0 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)



![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)
